molecular formula C13H15NO5 B14726945 Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate CAS No. 5345-31-3

Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate

Cat. No.: B14726945
CAS No.: 5345-31-3
M. Wt: 265.26 g/mol
InChI Key: SSLXJLXDSJJWKJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate is an organic compound that belongs to the class of nitroaromatic esters This compound is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate typically involves the reaction of 4-nitrophenylacetic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to a hydroxyl group using sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction of Nitro Group: 2-[2-(4-aminophenyl)ethyl]-3-oxobutanoate.

    Reduction of Carbonyl Group: Methyl 2-[2-(4-nitrophenyl)ethyl]-3-hydroxybutanoate.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate can be compared with other nitroaromatic esters, such as:

    Methyl 2-[2-(4-nitrophenyl)ethyl]-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a carbonyl group.

    Ethyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-[2-(4-aminophenyl)ethyl]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different functional groups.

Properties

CAS No.

5345-31-3

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate

InChI

InChI=1S/C13H15NO5/c1-9(15)12(13(16)19-2)8-5-10-3-6-11(7-4-10)14(17)18/h3-4,6-7,12H,5,8H2,1-2H3

InChI Key

SSLXJLXDSJJWKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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